2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Catalog No.
S6900636
CAS No.
164667-45-2
M.F
C8H5NO4
M. Wt
179.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

CAS Number

164667-45-2

Product Name

2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

IUPAC Name

2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

InChI

InChI=1S/C8H5NO4/c10-3-4-1-5-7(13-4)2-6(9-5)8(11)12/h1-3,9H,(H,11,12)

InChI Key

MUUALXCXEPLFJX-UHFFFAOYSA-N

SMILES

C1=C(OC2=C1NC(=C2)C(=O)O)C=O

Canonical SMILES

C1=C(OC2=C1NC(=C2)C(=O)O)C=O

2-Formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by a fused structure of furan and pyrrole rings. Its molecular formula is C7H5NO3, with a molecular weight of approximately 151.12 g/mol. The compound features a formyl group (-CHO) at the second position and a carboxylic acid group (-COOH) at the fifth position of the pyrrole ring. This unique arrangement contributes to its chemical properties and potential biological activities .

Here are some general areas where heterocyclic compounds are explored in scientific research:

  • Medicinal chemistry: Heterocycles are a privileged scaffold in drug discovery due to their diverse biological properties. They can be used to develop new drugs for various diseases.
  • Material science: Heterocyclic compounds can be used to design and develop new materials with specific properties, such as conductivity or fluorescence [].
  • Organic chemistry: Heterocycles are interesting molecules for organic chemists to study due to their reactivity and potential for further functionalization.
Typical of carboxylic acids and aldehydes, including:

  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, enhancing its acidity.
  • Reduction: The formyl group can be reduced to an alcohol, which may alter its reactivity and biological properties.

These reactions are influenced by the presence of the heterocyclic structure, which can stabilize certain intermediates during reaction pathways .

Synthesis of 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves:

  • Starting Materials: Utilizing furan and pyrrole derivatives as starting materials.
  • Reagents: Common reagents include formic acid for introducing the formyl group and appropriate carboxylating agents.
  • Reaction Conditions: The synthesis often requires controlled temperatures and specific solvents (e.g., dimethyl sulfoxide) to facilitate the reaction while minimizing side products.

Specific synthetic routes may vary based on desired yields and purity levels .

The applications of 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid are diverse:

  • Pharmaceuticals: Potential use in drug development due to its biological activities.
  • Chemical Intermediates: Acts as a precursor in synthesizing more complex organic compounds.
  • Research: Used in studies exploring heterocyclic chemistry and its implications in medicinal chemistry.

These applications highlight its versatility in both academic research and industrial settings .

Several compounds share structural similarities with 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylateC10H9NO4Contains a methyl ester group; increased lipophilicity
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylateC9H9NO3Ethyl ester enhances solubility; different substitution pattern
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acidC8H7NO3Methyl substitution alters reactivity; retains carboxylic acid functionality

These compounds differ primarily in their substituents and functional groups, which influence their solubility, reactivity, and potential biological activities. The unique combination of functional groups in 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid sets it apart from these analogs, presenting distinct opportunities for research and application in medicinal chemistry .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

179.02185764 g/mol

Monoisotopic Mass

179.02185764 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-04-15

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